molecular formula C13H11FO2 B6371196 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% CAS No. 1261948-60-0

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%

Cat. No. B6371196
CAS RN: 1261948-60-0
M. Wt: 218.22 g/mol
InChI Key: OAIKAIURLOUVRO-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% (5-F2HPMP) is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of phenol, which is a type of aromatic hydrocarbon. 5-F2HPMP has been found to have a variety of biochemical and physiological effects, and it has been used in a number of laboratory experiments. In this article, we will explore the synthesis method of 5-F2HPMP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme UDP-glucuronosyltransferase (UGT), which is involved in the metabolism of drugs and other compounds. 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has also been used to study the metabolism of other compounds, such as ibuprofen, and it has been used in the synthesis of other compounds, such as 5-fluoro-2-hydroxybenzaldehyde. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been used to study the effects of drugs on the liver, and it has been used to study the effects of environmental toxins on the liver.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is known that 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a substrate for the enzyme UDP-glucuronosyltransferase (UGT), which is involved in the metabolism of drugs and other compounds. UGT catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, such as 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%, to form a glucuronide conjugate. This glucuronide conjugate is then excreted in the urine or bile.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme UDP-glucuronosyltransferase (UGT), which is involved in the metabolism of drugs and other compounds. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has also been found to have anti-inflammatory and antioxidant effects, and it has been found to have an effect on the metabolism of cholesterol.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a stable compound, which makes it an ideal substrate for the study of drug metabolism. However, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not a very potent compound, so it may not be suitable for use in high-throughput experiments. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in scientific research. One potential direction is the use of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% as a substrate for the study of drug metabolism. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% could be used to study the effects of environmental toxins on the liver. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% could be used to study the effects of drugs on the liver, and it could be used to study the effects of drugs on other organs, such as the brain and the heart. Finally, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% could be used in the synthesis of other compounds, such as 5-fluoro-2-hydroxybenzaldehyde.

Synthesis Methods

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-hydroxyphenylacetic acid with methylmagnesium bromide. This reaction is carried out in anhydrous tetrahydrofuran (THF) at -78°C. The reaction produces a white solid, which is then recrystallized from ethanol to obtain pure 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%. Other methods for synthesizing 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% include the reaction of 5-fluoro-2-hydroxyphenylacetic acid with lithium diisopropylamide (LDA), and the reaction of 5-fluoro-2-hydroxyphenylacetic acid with trimethylsilyl chloride.

properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIKAIURLOUVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683763
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-60-0
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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